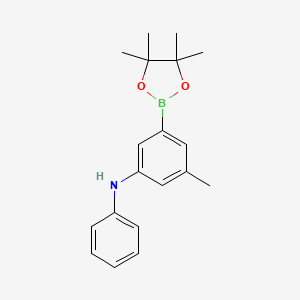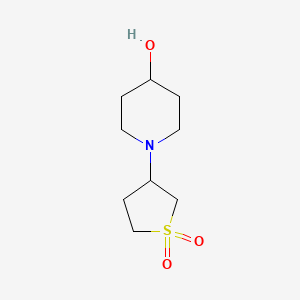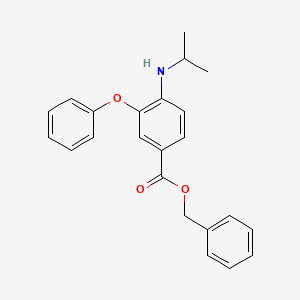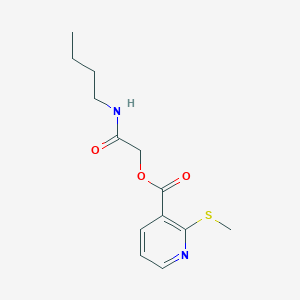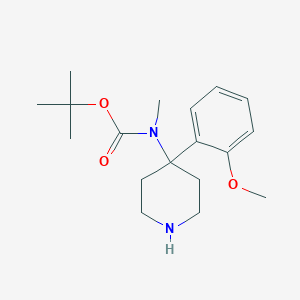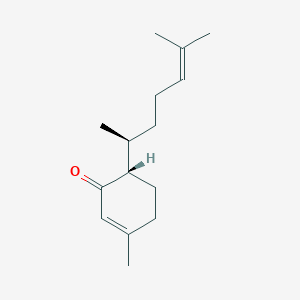![molecular formula C20H13BF10Si B13350371 {2-[Bis(pentafluorophenyl)boranyl]cyclopenta-1,4-dien-1-yl}(trimethyl)silane CAS No. 462109-75-7](/img/structure/B13350371.png)
{2-[Bis(pentafluorophenyl)boranyl]cyclopenta-1,4-dien-1-yl}(trimethyl)silane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2-(Bis(perfluorophenyl)boryl)cyclopenta-1,4-dien-1-yl)trimethylsilane is a complex organoboron compound known for its unique chemical structure and properties. This compound features a cyclopentadienyl ring substituted with bis(perfluorophenyl)boryl and trimethylsilyl groups, making it an interesting subject for research in various fields of chemistry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-(Bis(perfluorophenyl)boryl)cyclopenta-1,4-dien-1-yl)trimethylsilane typically involves the reaction of cyclopentadienyl derivatives with bis(perfluorophenyl)borane and trimethylsilyl reagents. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. Solvents like tetrahydrofuran (THF) or diethyl ether are commonly used to dissolve the reactants and facilitate the reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production may also incorporate continuous flow reactors to enhance efficiency and safety.
化学反应分析
Types of Reactions
(2-(Bis(perfluorophenyl)boryl)cyclopenta-1,4-dien-1-yl)trimethylsilane can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form boron-oxygen bonds.
Reduction: Reduction reactions can modify the boron center or the cyclopentadienyl ring.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and oxygen (O₂).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) or organometallic compounds can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield boronic acids or borate esters, while reduction could produce borohydrides or modified cyclopentadienyl derivatives.
科学研究应用
(2-(Bis(perfluorophenyl)boryl)cyclopenta-1,4-dien-1-yl)trimethylsilane has several scientific research applications, including:
Chemistry: Used as a precursor for synthesizing other organoboron compounds and as a catalyst in various organic reactions.
Medicine: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Utilized in the development of advanced materials, such as polymers and electronic components, due to its stability and electronic properties.
作用机制
The mechanism by which (2-(Bis(perfluorophenyl)boryl)cyclopenta-1,4-dien-1-yl)trimethylsilane exerts its effects involves interactions with molecular targets such as enzymes or receptors. The bis(perfluorophenyl)boryl group can participate in coordination chemistry, forming complexes with metal ions or other electron-rich species. The trimethylsilyl group can enhance the compound’s stability and solubility, facilitating its use in various applications.
相似化合物的比较
Similar Compounds
(2-(Bis(perfluorophenyl)boryl)cyclopenta-1,4-dien-1-yl)trimethylgermane: Similar structure but with a germanium atom instead of silicon.
(2-(Bis(perfluorophenyl)boryl)cyclopenta-1,4-dien-1-yl)trimethylstannane: Contains a tin atom in place of silicon.
Uniqueness
(2-(Bis(perfluorophenyl)boryl)cyclopenta-1,4-dien-1-yl)trimethylsilane is unique due to the presence of the trimethylsilyl group, which imparts distinct chemical properties such as increased stability and solubility compared to its germanium and tin analogs. Additionally, the bis(perfluorophenyl)boryl group provides unique reactivity patterns that are valuable in various chemical transformations.
属性
CAS 编号 |
462109-75-7 |
|---|---|
分子式 |
C20H13BF10Si |
分子量 |
482.2 g/mol |
IUPAC 名称 |
[2-bis(2,3,4,5,6-pentafluorophenyl)boranylcyclopenta-1,4-dien-1-yl]-trimethylsilane |
InChI |
InChI=1S/C20H13BF10Si/c1-32(2,3)8-6-4-5-7(8)21(9-11(22)15(26)19(30)16(27)12(9)23)10-13(24)17(28)20(31)18(29)14(10)25/h4,6H,5H2,1-3H3 |
InChI 键 |
ZWRWXVNXEMIRBK-UHFFFAOYSA-N |
规范 SMILES |
B(C1=C(C=CC1)[Si](C)(C)C)(C2=C(C(=C(C(=C2F)F)F)F)F)C3=C(C(=C(C(=C3F)F)F)F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



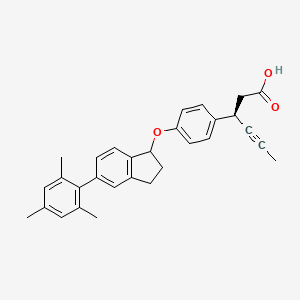
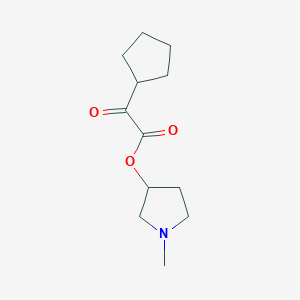
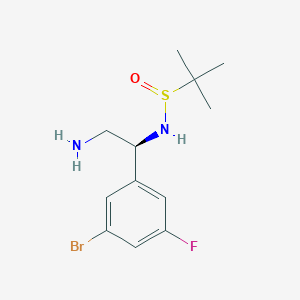
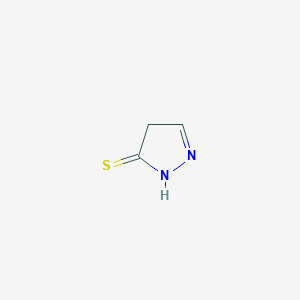
![[(1-Cyano-1,2-dimethylpropyl)carbamoyl]methyl 4-chloro-2-nitrobenzoate](/img/structure/B13350318.png)
